Thermodynamic Stability: Ca2PbO4 vs. Pb3O4 (Red Lead) – Gibbs Free Energy of Formation
The standard Gibbs free energy of formation (ΔfG°) of Ca₂PbO₄ is markedly more negative than that of Pb₃O₄, indicating superior thermodynamic stability under oxidative conditions. Solid-state electrochemical measurements in the temperature range of 880–1100 K yield the following standard reaction Gibbs energies : 2CaO + PbO + 1/2 O₂ → Ca₂PbO₄, ΔrG° (J/mol) = (-128,340 + 93.21 T/K) ± 200; and 3PbO + 1/2 O₂ → Pb₃O₄, ΔrG° (J/mol) = (-70,060 + 77.5 T/K) ± 150 . This difference directly translates to a more stable corrosion-inhibiting pigment, as Ca₂PbO₄ is less prone to spontaneous decomposition in service environments.
| Evidence Dimension | Standard reaction Gibbs energy of formation (ΔrG°) at elevated temperatures |
|---|---|
| Target Compound Data | ΔrG° = -128,340 + 93.21·T (J/mol) for formation from CaO, PbO, and O₂ [880-1100 K] |
| Comparator Or Baseline | Pb₃O₄: ΔrG° = -70,060 + 77.5·T (J/mol) for formation from PbO and O₂ [770-910 K] |
| Quantified Difference | At 1000 K: Ca₂PbO₄ ΔrG° ≈ -35.1 kJ/mol; Pb₃O₄ ΔrG° ≈ +7.4 kJ/mol. A difference of approximately -42.5 kJ/mol in favor of Ca₂PbO₄ stability. |
| Conditions | Solid-state EMF cells with yttria-stabilized zirconia electrolyte; pure oxygen reference electrode at 0.1 MPa . |
Why This Matters
A more negative Gibbs free energy of formation indicates a greater driving force for compound formation and enhanced long-term stability under oxidative conditions, a critical attribute for durable anticorrosive pigments and high-temperature processing.
- [1] Jacob, K. T., & Jayadevan, K. P. (1997). Measurement of Gibbs energy of formation of Ca2PbO4 using a solid-state cell with three electrodes. Journal of Materials Chemistry, 7(12), 2407-2413. View Source
